6-Chloro-2-methylpyridine-3-thiol
Description
6-Chloro-2-methylpyridine-3-thiol (C₆H₆ClNS) is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 2, and a thiol (-SH) group at position 2. This configuration imparts distinct chemical reactivity and physical properties, making it valuable in pharmaceutical intermediates, agrochemical synthesis, and coordination chemistry. The thiol group enhances nucleophilicity and metal-binding capacity, while the chlorine and methyl substituents influence electronic effects on the aromatic system .
Properties
IUPAC Name |
6-chloro-2-methylpyridine-3-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNS/c1-4-5(9)2-3-6(7)8-4/h2-3,9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRDPKACCKCGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their substituent differences:
| Compound Name | Substituents (Positions) | Functional Group Differences |
|---|---|---|
| 6-Chloro-2-methylpyridine-3-thiol | Cl (6), CH₃ (2), SH (3) | Reference compound |
| 6-Chloro-2-hydroxypyridine | Cl (6), OH (2) | Hydroxyl vs. methyl and thiol |
| 6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine | Cl (6), NO₂ (3), SPh (8) | Nitro and phenylthio groups |
| 2-Chloro-6-methoxy-pyridine derivatives | Cl (2), OCH₃ (6) | Methoxy vs. methyl and thiol |
| 6-Chloro-2-methyl-3-nitropyridine | Cl (6), CH₃ (2), NO₂ (3) | Nitro vs. thiol |
Key Observations :
- Electronic Effects : The electron-withdrawing chlorine and nitro groups reduce ring electron density, whereas methyl and methoxy groups donate electrons. The thiol group (-SH) is moderately electron-withdrawing but highly nucleophilic .
- Acidity : The thiol group (pKa ~6.5) is more acidic than hydroxyl (pKa ~10) or methoxy groups, enabling deprotonation under mild conditions for reactions like metal coordination or alkylation .
Reactivity Comparison :
- Thiol-containing compounds exhibit faster nucleophilic substitution rates compared to hydroxyl or methoxy analogs due to the superior leaving-group ability of thiolate ions.
- Nitro-substituted derivatives (e.g., 6-Chloro-3-nitropyridine) are more reactive in electrophilic aromatic substitution but less stable under reducing conditions .
Physical and Chemical Properties
| Property | This compound | 6-Chloro-2-hydroxypyridine | 2-Chloro-6-methoxypyridine |
|---|---|---|---|
| Boiling Point (°C) | ~220 (est.) | ~215 | ~200 |
| Solubility in Water | Low | Moderate | Low |
| Stability | Oxidizes in air | Stable | Stable |
Notes:
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